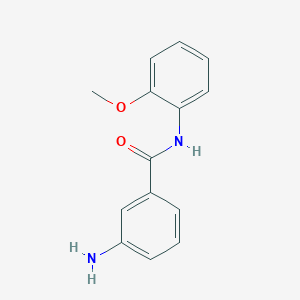

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with chlorophenyl groups and carboxamide functionalities, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of compounds with chlorophenyl groups and carboxamide functionalities is a common theme, as seen in the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions. For example, the synthesis of 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was achieved using the Gewald reaction . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide required a five-step process starting from 4-chlorobenzenamine . These examples suggest that the synthesis of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide would likely require a multi-step approach, possibly involving the formation of an intermediate carboxylic acid or ester followed by amide formation.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and carboxamide groups has been studied using various techniques. For instance, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined using single-crystal X-ray diffraction, and the compound was found to crystallize in the monoclinic system with extensive hydrogen bond interactions . Similarly, the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was analyzed using X-ray diffraction and compared with DFT calculations . These studies highlight the importance of hydrogen bonding and the influence of substituents on the molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl carboxamides can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the enantioselective Lewis basic catalysis of hydrosilylation of N-aryl imines, including those with chlorophenyl groups, was achieved using l-Piperazine-2-carboxylic acid derived N-formamides . The presence of a sulfonyl group was critical for high enantioselectivity. This suggests that the reactivity of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide could be modulated by the presence of functional groups that can participate in catalytic processes or stabilize reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl carboxamides are often characterized by spectroscopic methods and computational studies. For instance, the spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide was performed using FT-IR, NMR, and UV-Vis spectroscopy, and the results were supported by DFT calculations . The study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide included analysis of its vibrational frequencies, chemical shifts, and electronic properties, which were also compared with DFT calculations . These analyses provide a comprehensive understanding of the molecular properties, which can be extrapolated to predict the behavior of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide.

科学的研究の応用

Anti-Inflammatory and Antioxidant Properties

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide and its derivatives have been explored for their anti-inflammatory and antioxidant activities. A study highlighted the synthesis of related compounds, which exhibited in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

Antimicrobial Activity

Compounds structurally related to N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).

Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones, including derivatives of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide, have been determined. These studies contribute to understanding the molecular basis of their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Applications in Organic Synthesis

Compounds similar to N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide have been used in the synthesis of complex organic molecules. For instance, these compounds have been utilized in the synthesis of benzofuro- and benzothieno-phenanthridones through photochemical reactions, demonstrating their versatility in organic synthesis (Karminski-Zamola & Bajić, 1989).

CNS Depressant Activity

Research has been conducted on the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a compound related to N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide. These studies have evaluated their potential CNS depressant activities, contributing to the development of new therapeutic agents for CNS disorders (Bhattacharjee, Saravanan, & Mohan, 2011).

Safety And Hazards

特性

IUPAC Name |

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJNPCULYBHFIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)